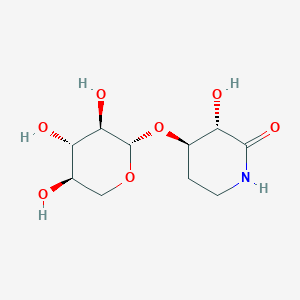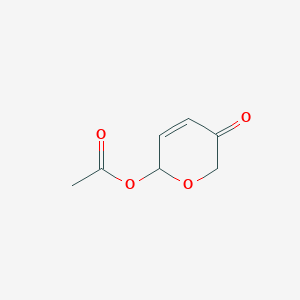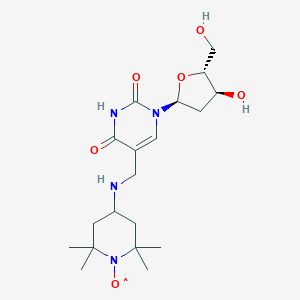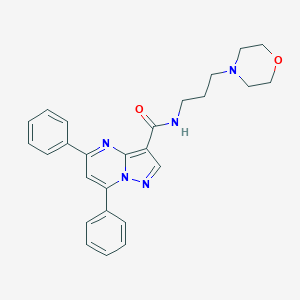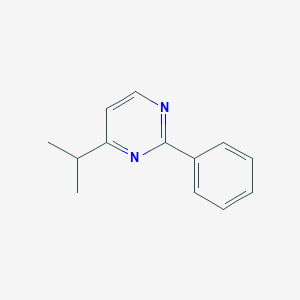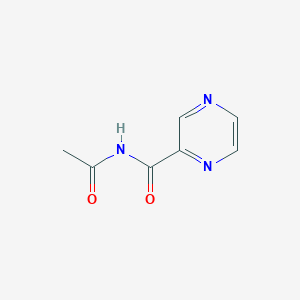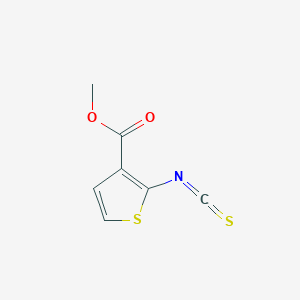
Epoxyoleic acid
概要
説明
Epoxyoleic acid is a type of fatty acid that has been epoxidized . The process of epoxidation converts the double bonds of the carbons in the fatty acids into an oxirane ring .
Synthesis Analysis
This compound (EOA) can be produced through the epoxidation of oleic acid . This process involves the use of in situ formed performic acid . The synthesis route is simpler and has a high relative conversion to oxirane (85.7%) . Another method involves the use of a manganese catalyst with hydrogen peroxide and acetic acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxirane ring . This is confirmed by NMR analysis where the chemical shift for the oxirane ring is at 75–77 ppm for 13 C NMR and 3.5 chemical shift proton for 13 H NMR .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily include the epoxidation of oleic acid and the subsequent hydrolysis of the epoxidized oleic acid . The epoxidation process converts the double bonds of the carbons in the fatty acids into an oxirane ring . The hydrolysis of the epoxidized oleic acid then produces dihydroxystrearic acid (DHSA) .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H34O3 . It has a density of 1.0±0.1 g/cm3, a boiling point of 422.9±18.0 °C at 760 mmHg, and a flash point of 141.1±14.7 °C . It also has a molar refractivity of 86.6±0.3 cm3 and a polar surface area of 50 Å2 .
科学的研究の応用
1. Nanotechnology and Chromatin Dynamics
Epoxyoleic acid's relevance in nanotechnology is highlighted by its potential use in studying chromatin dynamics. Aguilar and Craighead (2013) discuss the importance of nanoscale devices in investigating epigenetic modifications and chromatin behavior, a field where this compound could play a crucial role due to its interactions with nucleic acids and proteins (Aguilar & Craighead, 2013).
2. DNA-based Nanodevices
The application of DNA nanodevices, which could potentially involve this compound, is an emerging area in nanotechnology. Sinuo Yu et al. (2020) discuss how DNA nanodevices, with their programmability and stability, contribute to fields like molecular detection and biomedical research (Yu, Chen, Zhang, Zhou, & Zhu, 2020).
3. Flame Retardant Properties
This compound's potential in improving flame retardant properties of materials is evident in studies like that of Zabihi et al. (2016), where DNA-modified clays showed enhanced flame retardancy in polymer nanocomposites. This suggests possible applications of this compound in similar contexts (Zabihi, Ahmadi, Khayyam, & Naebe, 2016).
4. Bioimaging and Cancer Therapy
Functionalized DNA nanostructures, which could incorporate this compound, are used in bioimaging and cancer therapy. Zeng et al. (2020) emphasize the applicability and programmability of DNA nanostructures in these areas, highlighting their low cytotoxicity and precision (Zeng, Nixon, Liu, Wang, 2020).
5. Genetic Evaluation in Livestock
In the field of agriculture, this compound might find application in genetic evaluations, as demonstrated by Van Eenennaam et al. (2007) in their DNA-based paternity analysis in cattle. This showcases the broader implications of such compounds in genetic research beyond human medicine (Van Eenennaam, Weaber, Drake, Penedo, Quaas, Garrick, & Pollak, 2007).
Safety and Hazards
将来の方向性
There is growing interest in the development of polymeric materials from vegetable oils, such as Epoxyoleic acid, due to their renewable nature and favorable properties . The epoxidation of vegetable oils is a simple and straightforward process, and it occurs through the reaction between the double bonds and peracid proceeding in a concerted mechanism to produce a stereospecific product .
作用機序
Target of Action
Epoxyoleic acid (EOA) is a derivative of oleic acid, which is one of the main constituents of fatty acids . The primary targets of EOA are the double bonds of the carbons in oleic acid, which react with active oxygen to form an oxirane ring .
Mode of Action
EOA is produced through the epoxidation method, where the double bonds of the carbons in oleic acid react with active oxygen to form an oxirane ring . This process is facilitated by using in situ formed performic acid . Epoxide is a highly reactive compound with high polarity and ring strains, making it very useful in organic synthesis . The epoxidation of oleic acid occurs through the reaction between the double bonds and peracid, proceeding in a concerted mechanism to produce a stereospecific product .
Biochemical Pathways
The biochemical pathways affected by EOA involve the conversion of fatty acids into oxirane rings through the epoxidation method . This process results in the production of various polymeric materials from vegetable oils . The epoxidation of vegetable oils is a simple and straightforward process, and it occurs through the reaction between the double bonds and peracid, proceeding in a concerted mechanism to produce a stereospecific product .
Pharmacokinetics
It is known that the physicochemical properties of in situ hydrolysed dihydroxystrearic acid (dhsa), a product derived from eoa, have been compared, indicating that the in situ hydrolysed dhsa has the potential to be commercialized because the synthesis route is simpler and has a high relative conversion to oxirane (857%) .
Result of Action
The result of EOA action is the production of oxirane rings from the double bonds of the carbons in oleic acid . These oxirane rings are highly reactive compounds with high polarity and ring strains, which are very useful in organic synthesis . The products of this reaction are used to manufacture various items such as plastics, lubricants, paints, and detergents .
Action Environment
The action environment of EOA is largely dependent on the presence of active oxygen and peracid, which facilitate the epoxidation process . The process parameters of epoxidation also play a crucial role in the successful production of EOA . Environmental factors such as temperature and acid concentrations can influence the reaction time and the extent of oxirane ring formation .
生化学分析
Biochemical Properties
Epoxyoleic acid interacts with various enzymes, proteins, and other biomolecules. It has been identified as one of the specific lipids that determine the angiogenesis microenvironment, interacting with other lipids such as nitrooleic acid, docosahexaenoic acid (DHA), eicosapentaenoic acid (EPA), palmitic acid, oleic acid, linoleic acid, linolenic acid, lysophosphatidylcholine (LPC), cholesterol, 7-ketocholesterol, and docosahexaenoyl lysophosphatidylcholine (DHA-LPC) .
Cellular Effects
In terms of cellular effects, this compound and diepoxylinoleic acid have been found to induce weak cytotoxicity at high concentrations. At low concentrations, their effects are similar to those of oleic and linoleic acids .
Molecular Mechanism
The molecular mechanism of this compound involves its high reactivity due to its epoxide structure. This structure allows it to participate in various biochemical reactions, including the formation of oxiranes, valuable industrial products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the functional groups of this compound were identified using a Fourier-transform infrared spectrometer (FTIR), showing the presence of epoxide groups and the disappearance of absorption peaks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced by the epoxidation of oleic acid, a process that involves several enzymes and cofactors .
Transport and Distribution
It is known that specific lipids, including this compound, are present in different areas of the cell, suggesting that they may be transported and distributed in a specific manner .
特性
IUPAC Name |
8-[(2S,3R)-3-octyloxiran-2-yl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZYCNQZDBZBQ-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179300 | |
| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24560-98-3 | |
| Record name | Epoxyoleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24560-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Epoxystearic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 9,10-epoxy-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-EPOXYSTEARIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V168Q47TLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of epoxyoleic acid?
A1: this compound has the molecular formula C18H32O3 and a molecular weight of 296.44 g/mol.
Q2: What are the key structural features of this compound?
A2: this compound is an unsaturated fatty acid with an 18-carbon chain containing a cis double bond at the 9th carbon and an epoxide ring between the 12th and 13th carbons. []
Q3: What spectroscopic data is available for this compound?
A3: Nuclear magnetic resonance (NMR) spectroscopy has been used to determine the conformation of this compound and its derivatives, particularly focusing on the chemical shifts of protons associated with the epoxide ring and adjacent carbons. []
Q4: What are the natural sources of this compound?
A4: this compound is found in the seed oils of various plants, particularly those belonging to the families Euphorbiaceae, Malvaceae, and Compositae. Significant sources include Vernonia anthelmintica (purple fleabane), Euphorbia lagascae, and Cephalocroton cordofanus. [, , , , , ]
Q5: How is this compound biosynthesized?
A5: this compound is biosynthesized from linoleic acid through a two-step process. First, linoleic acid is converted to 13-hydroperoxyoctadeca-cis-9-trans-11-dienoic acid by the enzyme lipoxygenase. Subsequently, hydroperoxide isomerase catalyzes the formation of this compound from the hydroperoxide intermediate. [, ] There is also evidence suggesting that (+)-threo-12,13-dihydroxyoleic acid might be a precursor to this compound. []
Q6: What are the potential industrial applications of this compound?
A6: this compound exhibits potential as a bio-based plasticizer for polyvinyl chloride (PVC) due to its ability to enhance flexibility and stability. [, , ] It can also be utilized in the production of coatings, dyes, and as a stabilizer in various formulations. [, ]
Q7: Can this compound be used as a biolubricant?
A7: Research suggests that α-hydroxy ester derivatives of 9,10-epoxyoleic acid show promise as biolubricant base oils due to their advantageous properties. []
Q8: How does the presence of this compound in soybean oil affect its properties?
A8: Epoxidized soybean oil, containing this compound, is commonly used as a plasticizer and stabilizer in PVC. The epoxide group contributes to enhanced compatibility with the polymer matrix and improves its thermal stability. [, ]
Q9: What analytical techniques are used to characterize and quantify this compound?
A9: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely employed for the identification and quantification of this compound in various matrices. [, ] This technique allows for separation and detection of different fatty acids, including this compound, based on their retention times and mass-to-charge ratios. [, ]
Q10: How can the this compound content in plant oils be determined?
A10: Reversed-phase partition chromatography (RPPC) has been used for the analysis of this compound in seed oils. This method utilizes a stationary phase of silicone-impregnated Celite and aqueous acetone as the mobile phase to separate and quantify fatty acids based on their polarity and affinity for the stationary phase. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





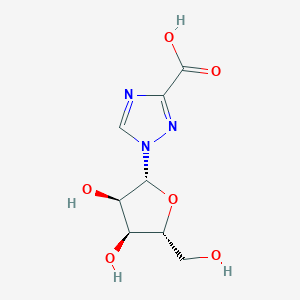
![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)

